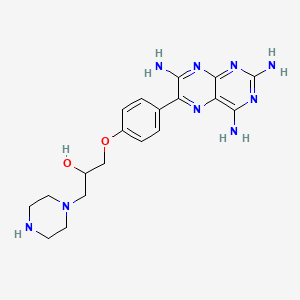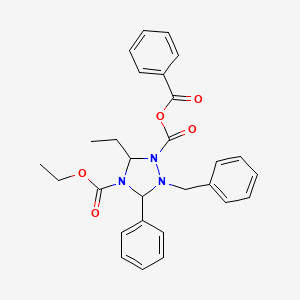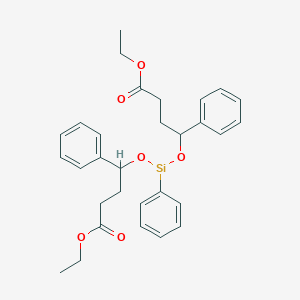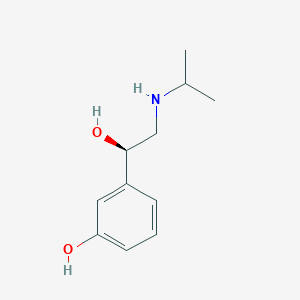
Metaterol, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metaterol, ®- is a compound with the molecular formula C11H17NO2. It is a beta-adrenergic receptor agonist, which means it stimulates beta-adrenergic receptors in the body. This compound is known for its sympathomimetic properties, meaning it mimics the effects of the sympathetic nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Metaterol, ®- typically involves the reaction of m-hydroxybenzyl alcohol with isopropylamine under specific conditions to yield the desired product. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the ®-enantiomer .
Industrial Production Methods
Industrial production of Metaterol, ®- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Metaterol, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Metaterol, ®- can yield ketones or aldehydes, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Metaterol, ®- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: It is used to study the effects of beta-adrenergic receptor agonists on biological systems.
Medicine: It is used in the development of drugs for treating conditions such as asthma and cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
Metaterol, ®- exerts its effects by binding to beta-adrenergic receptors in the body. This binding activates the receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The increase in cAMP levels results in various physiological effects, such as relaxation of smooth muscles, increased heart rate, and bronchodilation .
Comparación Con Compuestos Similares
Similar Compounds
Isoproterenol: Another beta-adrenergic receptor agonist with similar effects but different chemical structure.
Epinephrine: A naturally occurring hormone and neurotransmitter with broader effects on both alpha and beta-adrenergic receptors.
Metoprolol: A beta-adrenergic receptor antagonist used to treat hypertension and other cardiovascular conditions
Uniqueness
Metaterol, ®- is unique in its specific action on beta-adrenergic receptors and its ability to mimic the effects of the sympathetic nervous system. Its specific enantiomeric form, ®-, also contributes to its unique pharmacological properties .
Propiedades
Número CAS |
99342-72-0 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
3-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11-14H,7H2,1-2H3/t11-/m0/s1 |
Clave InChI |
LVISWIXSNZQRHA-NSHDSACASA-N |
SMILES isomérico |
CC(C)NC[C@@H](C1=CC(=CC=C1)O)O |
SMILES canónico |
CC(C)NCC(C1=CC(=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


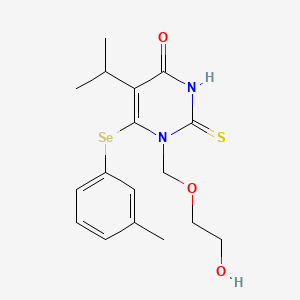
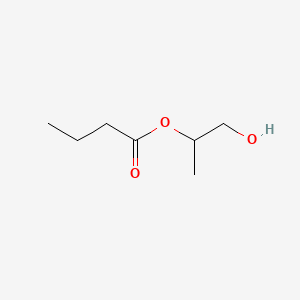
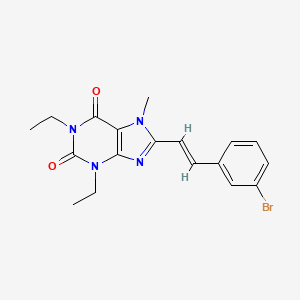
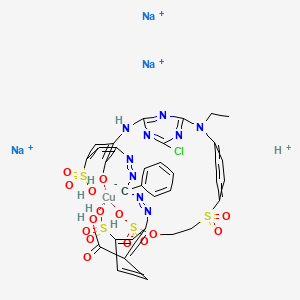

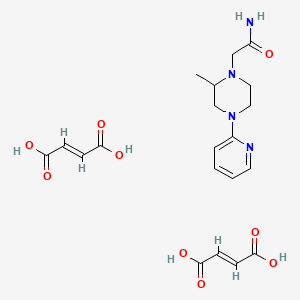
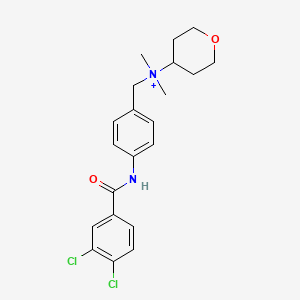
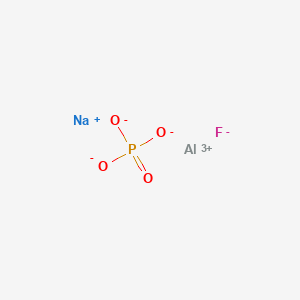
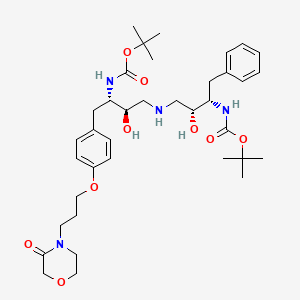
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)

